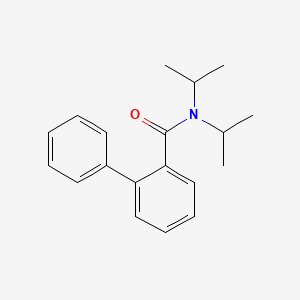

N,N-Diisopropyl-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14(2)20(15(3)4)19(21)18-13-9-8-12-17(18)16-10-6-5-7-11-16/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQSSWYUINHKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359616 | |

| Record name | STK225823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103681-91-0 | |

| Record name | STK225823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

While a single crystal X-ray diffraction study for the free ligand N,N-Diisopropyl-2-phenylbenzamide is not extensively documented in the reviewed literature, significant structural information has been derived from its coordination complexes.

In the absence of a crystal structure for the free ligand, a definitive analysis of its intermolecular interactions, such as hydrogen bonding, is not possible. However, in its metal complexes, the oxygen atom of the carbonyl group acts as a coordination site. For instance, in a manganese complex, the N,N-diisopropylbenzamide ligand coordinates to the metal center through its oxygen atom. nd.edu

The coordinating properties of this compound have been demonstrated in the formation of manganese(II) complexes. When N,N-diisopropylbenzamide reacts with a bis(alkyl)manganese reagent, it can form a Lewis acid/Lewis base association complex. nd.edu An X-ray crystallographic study of one such complex, [Mn(CH₂SiMe₃)₂{(iPr)₂NC(Ph)(=O)}₂], revealed that two molecules of this compound coordinate to the manganese center. nd.edu

In this complex, the manganese atom is coordinated to two this compound ligands through their carbonyl oxygen atoms. nd.edu This coordination demonstrates the Lewis basicity of the amide oxygen and its ability to participate in the formation of stable metal complexes. The structural data from this complex provides valuable information on the bond lengths and angles involving the coordinated benzamide (B126) ligand.

| Compound | Metal Center | Coordinated Atom | Reference |

| [Mn(CH₂SiMe₃)₂{(iPr)₂NC(Ph)(=O)}₂] | Mn(II) | Oxygen | nd.edu |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H NMR spectroscopy is routinely used to confirm the synthesis of this compound. The spectra typically show characteristic signals for the aromatic protons and the isopropyl groups. Due to hindered rotation around the C-N amide bond, the signals for the isopropyl groups can be broadened or appear as distinct sets of resonances, indicating slow interconversion between different rotameric conformations on the NMR timescale. capes.gov.br This phenomenon is common in N,N-disubstituted amides and provides a window into the dynamic processes occurring in solution. capes.gov.brnanalysis.comazom.com The energy barrier for this rotation is influenced by steric and electronic factors. nih.govresearchgate.net

A reported ¹H NMR spectrum in CDCl₃ showed complex multiplets for the aromatic protons between δ 7.27 and 7.57 ppm. nd.edu The methine protons of the two non-equivalent isopropyl groups appeared as separate septets at δ 3.43 and 3.22 ppm, each with a coupling constant of approximately 6.7-6.8 Hz. nd.edu The diastereotopic methyl groups of the isopropyl moieties also exhibited distinct signals, appearing as doublets at δ 1.52, 1.28, 0.89, and 0.33 ppm. nd.edu This spectral complexity underscores the restricted rotation and the resulting molecular asymmetry in solution.

| Proton Type | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference |

| Aromatic | 7.55–7.57 | m | - | nd.edu |

| Aromatic | 7.27–7.41 | m | - | nd.edu |

| Isopropyl CH | 3.43 | septet | 6.7 | nd.edu |

| Isopropyl CH | 3.22 | septet | 6.8 | nd.edu |

| Isopropyl CH₃ | 1.52 | d | 6.8 | nd.edu |

| Isopropyl CH₃ | 1.28 | d | 6.9 | nd.edu |

| Isopropyl CH₃ | 0.89 | d | 6.7 | nd.edu |

| Isopropyl CH₃ | 0.33 | d | 6.7 | nd.edu |

While specific studies detailing the use of this compound as a mechanistic probe through NMR of its reaction intermediates are not extensively reported, the characterization of its coordination complexes provides indirect mechanistic insights. For instance, the isolation and structural characterization of the manganese complex [Mn(CH₂SiMe₃)₂{(iPr)₂NC(Ph)(=O)}₂] helps to understand the initial steps of alkali-metal-mediated manganation reactions. nd.edu The formation of this complex demonstrates that in the absence of an alkali metal, the organomanganese reagent acts as a Lewis acid, coordinating to the benzamide rather than deprotonating it. nd.edu This observation is crucial for understanding the synergistic effects in bimetallic reagents.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry provides crucial information for its unequivocal identification and offers insights into its chemical stability under ionization conditions.

Molecular Ion Peak:

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular formula of this compound is C₁₉H₂₃NO, which gives a monoisotopic mass of approximately 281.18 Da. The presence of this peak is the first indicator of the compound's identity.

Fragmentation Analysis:

For this compound, the most likely fragmentation pathways involve the cleavage of the amide bond and the bonds associated with the isopropyl and phenyl substituents. Key fragmentation processes include:

Alpha-Cleavage: This is a common fragmentation pathway for amides, involving the cleavage of the bond alpha to the nitrogen atom. In this case, the loss of a methyl group (CH₃•) from one of the isopropyl groups would result in a fragment ion at m/z 266. The subsequent loss of a propylene (B89431) molecule (C₃H₆) from this ion could also occur.

Amide Bond Cleavage: The cleavage of the C-N bond of the amide group is another characteristic fragmentation. This can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a prominent peak in the mass spectra of benzamides. The other fragment would be the diisopropylamine (B44863) radical cation.

McLafferty Rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement could potentially occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral molecule.

Biphenyl (B1667301) System Fragmentation: The presence of the 2-phenyl substituent introduces additional fragmentation possibilities. Cleavage of the bond between the two phenyl rings is possible, though less likely than the cleavage of the amide functionalities.

The predicted major fragments and their corresponding m/z values for this compound are summarized in the table below. The relative intensities are hypothetical and are included to illustrate a plausible mass spectrum.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 281 | [C₁₉H₂₃NO]⁺• | Molecular Ion (M⁺•) |

| 266 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group |

| 238 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 180 | [C₁₃H₁₀N]⁺ | Fragment resulting from complex rearrangement and cleavage |

| 105 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond (Benzoyl cation) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

The analysis of the fragmentation pattern provides a molecular fingerprint that, when combined with other spectroscopic data such as NMR and IR, allows for the confident structural elucidation of this compound.

Reactivity and Mechanistic Investigations

Role as a Directing Group in Organometallic Reactions

The amide group in N,N-diisopropyl-2-phenylbenzamide serves as an effective directing group in organometallic reactions, facilitating the activation of otherwise unreactive C-H bonds. This is primarily achieved through chelation assistance, where the oxygen atom of the carbonyl group coordinates to a metal center, positioning the catalyst for a specific C-H bond cleavage.

The N,N-diisopropylamide moiety is a powerful directing group for ortho-lithiation. wikipedia.org This process, known as directed ortho-metalation (DoM), involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). wikipedia.orgresearchgate.net The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the regioselective introduction of various functional groups. wikipedia.org The amide group's ability to coordinate with the lithium ion is key to this regioselectivity. wikipedia.org

While direct evidence for ortho-manganation of this compound is not extensively documented in the provided results, the principle of directed metalation is extendable to other transition metals. The formation of a stable chelate intermediate is a general strategy for achieving regioselective C-H activation.

The bulky diisopropyl groups on the nitrogen atom play a critical role in the reactivity of this compound. This steric hindrance can influence the approach of reagents and the stability of intermediates. rsc.org For instance, in nucleophilic acyl substitution reactions, the steric bulk around the carbonyl group can hinder the approach of the nucleophile. libretexts.org

Conversely, this steric hindrance can be advantageous in directed ortho-metalation. The bulkiness of the diisopropylamino group can help to prevent side reactions, such as nucleophilic attack at the carbonyl carbon, and can also influence the aggregation state of the organolithium reagent, thereby affecting its reactivity. uwindsor.ca In some cases, extreme steric hindrance can necessitate the use of highly reactive reagents or harsher reaction conditions. For example, the synthesis of certain derivatives of sterically hindered benzamides may require specific catalysts or activation methods to overcome the steric barrier. rsc.org

Participation in Cross-Coupling Reactions

This compound and its derivatives can participate in various cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

While direct Suzuki-Miyaura coupling of this compound itself is not the primary focus, its derivatives, particularly those functionalized through ortho-lithiation, can be excellent substrates for such reactions. For instance, an ortho-halogenated or ortho-borylated derivative of this compound could readily participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. mdpi.comnih.gov The development of efficient palladium-based catalysts has enabled the coupling of a wide range of aryl halides and boronic acids, including sterically demanding substrates. mdpi.comnih.gov The efficiency of these reactions can be influenced by the nature of the catalyst, ligands, and reaction conditions. nih.govdntb.gov.uaresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Solvent | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Water/Ethanol | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water/Ethanol | ~90 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water/Ethanol | ~85 |

This table is illustrative and based on general findings for Suzuki-Miyaura reactions of similar substrates. mdpi.com Specific data for derivatives of this compound would require dedicated experimental investigation.

Directed ortho-metalation is a powerful alternative to traditional electrophilic aromatic substitution (EAS) for achieving regioselective functionalization. wikipedia.org In classical EAS reactions of substituted benzenes, the directing effect of the amide group would typically favor substitution at the ortho and para positions. However, the presence of the bulky diisopropylamino and ortho-phenyl groups in this compound would likely lead to complex mixtures of products due to competing steric and electronic effects. DoM provides a more controlled and predictable method for introducing electrophiles specifically at the ortho position. wikipedia.org

Nucleophilic Acyl Substitution and Derivatives

The amide bond in this compound can undergo nucleophilic acyl substitution, although its reactivity is generally lower than that of other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.orglibretexts.org This reduced reactivity is due to the resonance stabilization of the amide bond and the steric hindrance around the carbonyl carbon. libretexts.orgnih.gov

Hydrolysis of the amide to the corresponding carboxylic acid typically requires harsh conditions, such as strong acid or base and elevated temperatures. libretexts.org However, the amide can be activated to facilitate nucleophilic attack. For instance, recent studies have shown that tertiary benzamides can be activated by lithium diisopropylamide (LDA) to react with methyl sulfides in a deprotonative aroylation process, leading to the formation of α-sulfenylated ketones. researchgate.netnih.gov This reaction proceeds through a directed ortho-lithiation of the benzamide (B126) followed by nucleophilic attack of the resulting carbanion on another molecule of the amide. researchgate.netnih.gov

Table 2: Alkylation of N,N-Diisopropylbenzamide with Thioanisole

| Base | Temperature (°C) | Yield of α-(phenylthio)acetophenone (%) |

| LiN(SiMe₃)₂ | 60 | 0 |

| NaN(SiMe₃)₂ | 60 | 0 |

| LDA | 60 | 85 |

| LiTMP | 60 | 78 |

| n-BuLi | 60 | 21 |

Data sourced from a study on the direct alkylation of N,N-dialkyl benzamides. nih.gov

Reaction Pathways with Organometallic Reagents

The synthesis of this compound is primarily achieved through reaction pathways involving the strategic use of organometallic reagents. The N,N-diisopropylbenzamide serves as a key precursor, where the amide group acts as a powerful directing group for ortho-metalation.

Directed ortho-Metalation (DoM):

The most prominent reaction pathway involves the directed ortho-metalation (DoM) of N,N-diisopropylbenzamide. nih.govnih.gov This reaction utilizes organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), to selectively deprotonate the ortho-position of the aromatic ring. nih.govbeilstein-journals.org The Lewis basic oxygen atom of the amide group coordinates to the lithium cation, positioning the organolithium base for regioselective proton abstraction. nih.govnih.gov The resulting ortho-lithiated intermediate is a versatile nucleophile that can react with a variety of electrophiles.

To synthesize this compound, the ortho-lithiated species can conceptually be reacted with a phenylating agent. However, a more common and well-documented approach is a two-step sequence involving the initial formation of an ortho-halo-N,N-diisopropylbenzamide, followed by a palladium-catalyzed cross-coupling reaction. For instance, quenching the ortho-lithiated intermediate with an iodine source would yield N,N-diisopropyl-2-iodobenzamide, a suitable precursor for Suzuki-Miyaura coupling.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the two phenyl rings. The Suzuki-Miyaura coupling, in particular, is a widely used method. This reaction would involve the coupling of an ortho-halo-N,N-diisopropylbenzamide (e.g., the 2-iodo or 2-bromo derivative) with phenylboronic acid in the presence of a palladium catalyst and a base.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |

This table represents typical conditions for Suzuki-Miyaura reactions of aryl halides with phenylboronic acid and can be inferred for the synthesis of this compound from its ortho-halo precursor.

Alternatively, direct C-H activation/arylation offers a more atom-economical route. Palladium-catalyzed ortho-arylation of benzamides with simple arenes has been reported, providing a direct method to form the biaryl linkage without the need for pre-functionalization of the benzamide ring.

Chemodivergent Transformations

Based on the reviewed scientific literature, there is no specific information available regarding the chemodivergent transformations of this compound. Research has predominantly focused on the synthesis of this and related biaryl amide structures rather than exploring the differential reactivity of the final product with various reagents to achieve diverse outcomes.

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Mechanistic investigations have primarily concentrated on the initial directed ortho-metalation step of the precursor, N,N-diisopropylbenzamide, rather than on the reactions of the final product, this compound.

Kinetic and thermodynamic studies have been conducted on the directed ortho-metalation of N,N-diisopropylbenzamide using lithium di(alkyl)amidozincate bases. These studies have provided insights into the reactivity and mechanism of the C-H activation at the ortho position.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to characterize the ortho-lithiated intermediates. For analogous systems, such as ortho-lithiated diphenylphosphinic amides, detailed multinuclear NMR studies ((¹H, ⁷Li, ¹³C, ³¹P) have revealed the existence of monomeric and dimeric species in solution. nih.gov These studies show that the ortho-lithiated species can exist in complex equilibria involving different aggregation states, which can influence their reactivity. DFT (Density Functional Theory) computations have also been used to model the structures of these intermediates and to understand the thermodynamics of their formation and aggregation. nih.gov These findings on related systems suggest that the ortho-lithiated intermediate of N,N-diisopropylbenzamide likely exists as a mixture of aggregates in solution, and its reactivity is governed by the specific species present under the reaction conditions.

Coordination Chemistry and Ligand Properties

N,N-Diisopropyl-2-phenylbenzamide as a Chelating Ligand

Chelating ligands are molecules that can form multiple bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. The denticity of a ligand refers to the number of donor atoms it uses to bind to the metal center.

Design Principles for N,N,O-Tridentate Ligand Systems

Tridentate ligands, which possess three donor atoms, are of significant interest in coordination chemistry. N,N,O-tridentate ligands, specifically, offer a combination of hard (oxygen) and borderline (nitrogen) donor atoms, allowing for versatile coordination with a wide range of metal ions. The design of these ligand systems is guided by several key principles:

Donor Atom Selection: The choice of nitrogen and oxygen donor atoms influences the electronic properties and stability of the resulting metal complex. The hard-soft acid-base (HSAB) theory helps predict which metal ions will form the most stable complexes.

Chelate Ring Size: The arrangement of the three donor atoms determines the size of the chelate rings formed upon coordination. Five- and six-membered rings are generally the most stable due to minimal ring strain.

Steric Hindrance: The presence of bulky substituents near the donor atoms can influence the geometry of the metal complex and its reactivity. For instance, bulky groups can prevent the formation of polymeric structures and stabilize monomeric species. brynmawr.edu

Backbone Rigidity: The flexibility or rigidity of the ligand's molecular framework affects the pre-organization of the donor atoms for binding, influencing the thermodynamic stability and selectivity of complex formation.

These principles are crucial in designing ligands for specific applications, such as catalysis, where the ligand structure can fine-tune the metal center's electronic and steric environment. researchgate.netresearchgate.net

Coordination Modes and Denticity in Metal Complexes

For This compound to function as an N,N,O-tridentate ligand, its structure must contain three donor atoms—two nitrogen and one oxygen—positioned to coordinate with a metal center. As named, the molecule contains a carbonyl oxygen and an amide nitrogen. A second nitrogen donor is not present in a simple 2-phenyl substituent. For N,N,O-tridentate coordination to occur, the "phenyl" group would need to be substituted with a nitrogen-containing moiety, such as a pyridyl or an amino group, at an appropriate position to facilitate chelation.

Assuming such a modification, this ligand would likely coordinate to a metal center in a tridentate fashion. The coordination would involve the carbonyl oxygen, the deprotonated amide nitrogen, and the nitrogen atom from the substituted aromatic ring. Depending on the geometric constraints of the ligand and the preferred coordination number of the metal ion, the ligand could adopt a meridional (mer) or facial (fac) arrangement around the metal center. This coordination would result in the formation of stable five- or six-membered chelate rings, a common feature in complexes with tridentate ligands. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involves the reaction of a ligand with a suitable metal salt or precursor. Characterization of the resulting complexes is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine their structure and properties.

While the principles of N,N,O-tridentate ligand coordination are well-established, a detailed search of the scientific literature did not yield specific studies on the synthesis and characterization of This compound complexes with the following metals. The information below is based on general knowledge of related N,N,O-tridentate ligand complexes.

Aluminum, Magnesium, and Zinc Complexes

Complexes of aluminum, magnesium, and zinc with N,N,O-tridentate ligands, such as Schiff bases and aminophenolates, have been synthesized and studied, particularly for their catalytic activity in ring-opening polymerization of lactide. ncu.edu.twnih.govresearchgate.netacs.org

Aluminum Complexes: Typically synthesized by reacting an N,N,O-ligand with an aluminum alkyl precursor like AlMe₃. researchgate.netresearchgate.net The resulting complexes often feature a four- or five-coordinate aluminum center.

Magnesium Complexes: Often prepared from the reaction of the ligand with magnesium alkoxides or amides. nih.govacs.orgresearchgate.net These complexes have shown effectiveness as catalysts for polymerization reactions.

Zinc Complexes: A wide range of zinc complexes with N,N,O-tridentate ligands have been reported. frontiersin.orgnih.govnih.gov Their synthesis often involves the reaction of the ligand with diethylzinc (B1219324) or zinc salts. The resulting structures can vary from mononuclear four-coordinate species to more complex polynuclear arrangements. semanticscholar.org

Table 1: General Synthetic Approaches for N,N,O-Tridentate Ligand Complexes

| Metal | Common Precursor | Typical Solvent | General Reaction |

|---|---|---|---|

| Aluminum | Trialkylaluminum (e.g., AlMe₃) | Toluene, THF | Ligand + AlR₃ → [LAlR₂] + RH |

| Magnesium | Magnesium Alkoxide (e.g., Mg(OBn)₂) | Toluene | Ligand + Mg(OR)₂ → [LMg(OR)] + ROH |

Note: This table represents generalized synthetic methods for N,N,O-ligand complexes and is not specific to this compound, for which specific data was not found.

Manganese Complexes

Manganese can exist in various oxidation states, leading to a rich coordination chemistry. Complexes with N,N,O-tridentate Schiff base ligands have been synthesized from manganese(II) or manganese(III) salts. researchgate.net These complexes can exhibit different geometries, such as octahedral, and have been investigated for their catalytic and magnetic properties. mdpi.comorientjchem.org The synthesis typically involves reacting a manganese salt like MnCl₂ or Mn(ClO₄)₂ with the ligand in an appropriate solvent. rdd.edu.iq

Mercury(II) Selenolate Complexes

The coordination chemistry of mercury(II) is of interest due to its relevance in toxicology and materials science. While complexes of mercury(II) with selenolate ligands containing additional N-donors have been reported, lew.ro specific examples involving an N,N,O-tridentate benzamide (B126) ligand like the one are not documented in the searched literature. The synthesis of such complexes would likely involve the reaction of a mercury(II) salt, such as HgCl₂, with the deprotonated ligand.

Due to a lack of specific scientific literature and research data on the coordination chemistry of the chemical compound "this compound," it is not possible to generate a detailed article that adheres to the requested structure and content requirements.

Extensive searches for the coordination chemistry, ligand properties, and the influence of this specific compound on metal centers did not yield relevant scholarly articles or detailed experimental findings. The available information primarily pertains to similarly named but structurally distinct compounds, which cannot be used to accurately address the steric and electronic effects, coordination geometry, or stability of metal complexes involving "this compound" as a ligand.

Therefore, the sections and subsections outlined in the user's request concerning its coordination chemistry cannot be substantively addressed at this time.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies of N,N-Diisopropyl-2-phenylbenzamide

Such studies would typically involve calculating a range of molecular descriptors for this compound and then building a mathematical model that links these descriptors to a particular activity or property of interest. This could include its efficacy as a ligand in a catalytic reaction, its stability, or its interaction with biological targets.

Steric and Electronic Parameter Analysis (e.g., %Vbur, Fukui indices)

The reactivity and interaction of this compound are governed by a combination of its steric and electronic properties. Computational analysis allows for the quantification of these characteristics through various parameters.

Steric Parameters:

The steric bulk of the diisopropylamino and phenyl groups in this compound is a defining feature. A key parameter for quantifying this is the percent buried volume (%Vbur) . This metric calculates the percentage of the volume of a sphere around a central atom (in this case, potentially a metal center to which the amide might coordinate) that is occupied by the ligand. A higher %Vbur indicates greater steric hindrance around the coordination site. While specific %Vbur values for this compound are not published, it is expected to have a significant value due to the bulky diisopropyl groups and the ortho-phenyl substituent, which can restrict access to the amide nitrogen and carbonyl oxygen.

Electronic Parameters:

The electronic nature of a molecule is crucial for understanding its reactivity. Fukui indices are a set of descriptors derived from conceptual density functional theory (DFT) that indicate the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. substack.comjoaquinbarroso.com Specifically:

f+ indicates the site for nucleophilic attack (where an electron is accepted).

f− indicates the site for electrophilic attack (where an electron is donated).

f⁰ indicates the site for radical attack.

For this compound, one would anticipate that the carbonyl oxygen would be a primary site for electrophilic attack (high f−), while the carbonyl carbon might be susceptible to nucleophilic attack (high f+). The precise values would require specific DFT calculations, which are not currently available in the literature.

A hypothetical data table for such parameters, were they to be calculated, might look like this:

| Parameter | Description | Hypothetical Value for this compound |

| %Vbur | Percent buried volume, a measure of steric bulk. | Data not available |

| Fukui Index (f+) | Indicates susceptibility to nucleophilic attack. | Data not available |

| Fukui Index (f−) | Indicates susceptibility to electrophilic attack. | Data not available |

| Fukui Index (f⁰) | Indicates susceptibility to radical attack. | Data not available |

Predictive Modeling of Chemical Behavior

Predictive modeling uses the calculated steric and electronic parameters, along with other molecular descriptors, to build models that can forecast the chemical behavior of a compound. These models are often developed using machine learning algorithms trained on datasets of molecules with known properties. nih.gov

For this compound, predictive models could be developed to estimate:

Catalytic Activity: If used as a ligand, a model could predict its performance in a specific chemical transformation based on its steric and electronic profile.

Reaction Selectivity: Models could predict how the steric hindrance and electronic effects of the amide would influence the regioselectivity or stereoselectivity of a reaction.

Physicochemical Properties: QSPR models can predict properties such as solubility, boiling point, and chromatographic retention times.

The development of such a model would involve synthesizing and testing a series of related benzamide (B126) derivatives to generate a training dataset. Computational descriptors for each molecule would be calculated, and then statistical methods or machine learning would be employed to find the best correlation between the descriptors and the observed chemical behavior. At present, no such specific predictive models for this compound have been reported in scientific literature.

Advanced Derivatization and Functionalization Studies

Systematic Modification of the Benzamide (B126) Scaffold

The systematic modification of the N,N-Diisopropyl-2-phenylbenzamide scaffold would be a critical step in understanding its structure-activity relationships and unlocking its potential for various chemical applications. This would involve a meticulous examination of how alterations to its core structure influence its chemical behavior.

Impact of Substituent Effects on Reactivity and Structure

The introduction of various substituents onto the biphenyl (B1667301) framework of this compound is anticipated to have a profound impact on its reactivity and three-dimensional structure. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the aromatic rings and the amide bond. This, in turn, influences the molecule's susceptibility to electrophilic or nucleophilic attack.

For instance, the presence of electron-withdrawing groups would likely enhance the acidity of the ortho-protons on the phenyl ring, potentially facilitating ortho-lithiation reactions. Conversely, electron-donating groups could increase the electron density of the aromatic system, making it more reactive towards electrophilic substitution. The steric bulk of the N,N-diisopropyl groups is a crucial factor, influencing the conformation of the amide bond and potentially hindering or directing the approach of reagents to specific sites on the molecule. This steric hindrance can be a powerful tool for achieving regioselectivity in functionalization reactions. Rate studies on the lithiation of related alkoxy-substituted aromatics have shown that cooperative substituent effects can play a significant role in the reaction mechanism. researchgate.netresearchgate.net

Design of Probes for Mechanistic Elucidation

The development of molecular probes derived from this compound could provide invaluable insights into reaction mechanisms. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the benzamide scaffold, it becomes possible to track the molecule's interactions and transformations in complex chemical systems.

The design of such probes requires a strategic approach. The reporter group must be positioned in a way that it does not significantly interfere with the chemical properties under investigation. For example, a fluorescent probe designed to study a specific binding interaction would need the fluorophore attached at a position that does not disrupt the binding motif. Research on the design of photoreactive benzamide probes for biological targets, such as histone deacetylases, has demonstrated the feasibility of incorporating azido (B1232118) groups for photocrosslinking and biotin (B1667282) tags for affinity purification. nih.gov These principles could be adapted to create probes from this compound for studying reaction intermediates or binding events. The synthesis of fluorescently labeled probes is a well-established strategy for developing assays to monitor enzyme activity, a concept that could be translated to the study of reactions involving this benzamide. chemrxiv.orgchemrxiv.org

Synthesis of this compound Analogues for Specific Chemical Investigations

The synthesis of analogues of this compound with tailored functionalities is key to exploring its chemical space and potential applications. By introducing a diverse array of chemical moieties, researchers can fine-tune the molecule's properties for specific investigative purposes.

The general synthesis of carboxamides often involves the reaction of a carboxylic acid or its derivative with an amine. While specific protocols for this compound are not extensively detailed in public literature, the synthesis of related benzamide derivatives provides a roadmap. For example, the palladium-catalyzed ortho-arylation of benzamides using aryl iodides has been demonstrated with simpler amides, a method that could potentially be adapted to introduce further aryl groups onto the this compound backbone. nih.gov Furthermore, the development of novel benzoxazole-benzamide conjugates highlights synthetic strategies for linking different heterocyclic systems to a benzamide core, suggesting pathways to create complex analogues. nih.govresearchgate.net

| Analogue Type | Potential Synthetic Strategy | Investigative Purpose |

| Halogenated Analogues | Electrophilic halogenation (e.g., with NBS, NCS) | Probing electronic effects, precursors for cross-coupling reactions |

| Alkoxy/Aryloxy Analogues | Nucleophilic aromatic substitution or Buchwald-Hartwig amination | Modifying solubility and hydrogen bonding capabilities |

| Nitro/Amino Analogues | Nitration followed by reduction | Introducing sites for further derivatization, altering electronic properties |

| Boronic Acid/Ester Analogues | Iridium-catalyzed borylation or lithiation followed by quenching with a borate (B1201080) ester | Precursors for Suzuki cross-coupling reactions to introduce new C-C bonds |

This table presents conceptual synthetic strategies and their rationale for creating analogues of this compound based on general organic chemistry principles and methodologies reported for other benzamides.

Methodology Development for Selective Functionalization

Developing methodologies for the selective functionalization of this compound is paramount for its use as a versatile building block in organic synthesis. The presence of multiple C-H bonds on the two phenyl rings necessitates highly regioselective reactions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. The amide group in benzamides can act as a directing group, guiding the catalyst to the ortho-position of the benzoyl group. Rhodium-catalyzed reactions, for instance, have been successfully employed for the oxidative cycloaddition of benzamides with alkynes to form isoquinolones, a transformation that proceeds via ortho C-H activation. nih.govrsc.orgnih.gov Similarly, palladium-catalyzed ortho-arylation of benzamides demonstrates the utility of this approach for creating biaryl structures. nih.govrsc.org

Another well-established method is ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate the position ortho to a directing group. uwindsor.canih.gov The bulky N,N-diisopropyl groups on the amide nitrogen would likely play a significant role in the kinetics and mechanism of such a reaction, potentially influencing the aggregation state of the organolithium species and the rate of deprotonation. researchgate.net

| Functionalization Method | Catalyst/Reagent | Potential Outcome on this compound |

| Ortho-Arylation | Palladium(II) acetate, ligand, base, aryl halide/boronic acid | Introduction of a new aryl group at the ortho-position of the benzoyl ring |

| Ortho-Alkenylation | Rhodium(III) catalyst, oxidant, alkene | Formation of a new C-C double bond at the ortho-position |

| Ortho-Alkylation | Rhodium(III) catalyst, directing group assistance | Introduction of an alkyl group at the ortho-position |

| Directed ortho-Lithiation | n-Butyllithium/TMEDA | Formation of an ortho-lithiated species for subsequent reaction with electrophiles |

This table outlines potential methodologies for the selective functionalization of this compound, drawing from established methods in benzamide and arene chemistry.

Conclusion and Future Directions

Summary of Key Academic Contributions and Insights

The primary academic interest in N,N-Diisopropyl-2-phenylbenzamide stems from its nature as a sterically hindered aromatic amide. The bulky N,N-diisopropyl groups in close proximity to the 2-phenyl substituent on the benzamide (B126) ring system create a highly congested environment. This steric clash is expected to enforce a non-planar conformation, giving rise to atropisomerism—a form of chirality arising from restricted rotation around a single bond. The stable, separable enantiomers that can result from this hindered rotation are of significant interest in asymmetric synthesis and chiral materials science.

Insights from analogous systems, such as N,N'-diaryl-2-iminothiazoline derivatives, highlight the potential for resolving atropisomers of this compound and studying their configurational stability. researchgate.net Furthermore, studies on the rotational barriers in various amides and biaryl systems provide a theoretical framework for understanding the dynamic conformational behavior of this molecule. nih.govmdpi.combiomedres.us Research on related N-substituted benzamides has also laid the groundwork for synthetic accessibility and characterization. mdpi.comnih.gov

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, numerous research avenues for this compound remain largely unexplored. A significant challenge lies in the systematic investigation of its dynamic stereochemistry. Key unexplored areas include:

Synthesis and Resolution of Atropisomers: The development of efficient synthetic routes to this compound and its derivatives is a primary step. Following this, the resolution of its potential atropisomers through chiral chromatography or crystallization techniques would be a crucial milestone.

Experimental and Computational Determination of Rotational Barriers: A detailed investigation into the energy barriers for rotation around the N-CO and aryl-aryl bonds is warranted. Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, coupled with Density Functional Theory (DFT) calculations, could provide precise quantitative data on the rotational dynamics. mdpi.com Understanding how solvent polarity and electronic substituent effects influence these barriers is a key challenge. nih.gov

Derivatization and Structure-Property Relationship Studies: The synthesis of a library of derivatives with varying substituents on the phenyl rings would allow for a systematic study of how electronic and steric modifications impact the rotational barriers, chiroptical properties, and solid-state packing.

Coordination Chemistry: While this compound itself is not a classic ligand, the introduction of coordinating moieties could lead to novel chiral ligands for asymmetric catalysis. The benzamide oxygen, for instance, could participate in metal coordination.

Potential for Fundamental Chemical Discoveries

The unique structural features of this compound position it as a valuable platform for fundamental chemical discoveries. The high degree of steric hindrance provides an ideal system to probe the limits of conformational stability and the subtle interplay of non-covalent interactions that govern molecular shape and dynamics.

Future research could lead to a more profound understanding of:

Through-Space Interactions: Detailed experimental and computational studies could elucidate the nature and magnitude of through-space electronic interactions between the sterically compressed phenyl rings.

Chiroptical Properties: The resolved atropisomers would be excellent candidates for in-depth chiroptical studies, including circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy, to correlate their absolute configuration with their spectroscopic signatures.

Novel Chiral Materials: The rigid and chiral nature of this compound atropisomers could be exploited in the design of novel chiral polymers, liquid crystals, or functional materials with unique optical or electronic properties.

Asymmetric Catalysis: Derivatives of this compound could be developed as a new class of chiral auxiliaries or ligands for asymmetric transformations, where the defined three-dimensional structure can induce high levels of stereocontrol.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Diisopropyl-2-phenylbenzamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and diisopropylamine under anhydrous conditions. Key reagents include coupling agents (e.g., DCC or EDC) and bases (e.g., triethylamine) to facilitate amide bond formation. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under nitrogen to prevent hydrolysis. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize by-products like unreacted intermediates or dimerization .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the diisopropyl groups (split methyl signals at δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–8.0 ppm).

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Cross-reference with computational predictions (e.g., PubChem data) ensures accuracy .

Q. How do the steric effects of the diisopropyl substituents influence the compound’s solubility and reactivity compared to simpler benzamide derivatives?

- Methodological Answer : The bulky diisopropyl groups reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity but enhance stability against nucleophilic attack. Comparative studies with analogs (e.g., N,N-dimethyl-2-phenylbenzamide) show slower reaction kinetics in SN pathways, necessitating prolonged reaction times or elevated temperatures for similar transformations .

Advanced Research Questions

Q. What crystallographic strategies and software tools are recommended for resolving the molecular structure of this compound, particularly for disordered regions?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for enhanced data quality.

- Structure Refinement : SHELXL (via the SHELX suite) is preferred for refining disordered diisopropyl groups. Apply restraints (SIMU/DELU) and anisotropic displacement parameters.

- Visualization : ORTEP-III (via WinGX) generates thermal ellipsoid plots to assess positional uncertainty. Validation tools like PLATON check for voids and symmetry errors .

Q. How can researchers address discrepancies in reported biological activity data for this compound across independent studies?

- Methodological Answer : Conduct a systematic meta-analysis:

- Data Harmonization : Normalize assay conditions (e.g., cell lines, concentrations) using tools like PRISMA guidelines.

- Controlled Replication : Reproduce experiments under standardized protocols, focusing on variables like solvent purity (HPLC-grade DMSO) and incubation times.

- Structural Confirmation : Verify compound identity via SC-XRD or 2D-NMR to rule out isomer contamination .

Q. What computational parameters are essential for accurately modeling the physicochemical properties (e.g., logP, pKa) of this compound?

- Methodological Answer :

- Force Fields : Use OPLS-AA or CHARMM for molecular dynamics simulations to account for steric strain in diisopropyl groups.

- Quantum Mechanics : DFT (B3LYP/6-31G*) calculates partial charges and electrostatic potentials.

- Solubility Prediction : Employ COSMO-RS to estimate logP and solvent interactions. Validate against experimental HPLC retention times .

Q. What strategies minimize by-product formation during the large-scale synthesis of this compound?

- Methodological Answer :

- Stepwise Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step.

- Catalytic Optimization : Replace stoichiometric bases with polymer-supported catalysts (e.g., PS-BEMP) to reduce waste.

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real-time, enabling rapid adjustments .

Data Presentation Guidelines

- Crystallographic Data : Tabulate bond lengths, angles, and torsion angles from SHELXL refinement output. Include R-factors and CCDC deposition numbers.

- Spectroscopic Validation : Provide comparative tables of experimental vs. calculated NMR/IR peaks (e.g., using MestReNova software).

- Biological Assays : Report IC values with 95% confidence intervals and dose-response curves (GraphPad Prism).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.